Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine
Brand Name: Vulcanchem
CAS No.: 1158747-82-0
VCID: VC0121436
InChI: InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2
SMILES: C1CCNCC(C1)CC2=CC(=CC=C2)OC(F)(F)F
Molecular Formula: C14H18F3NO
Molecular Weight: 273.299

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine

CAS No.: 1158747-82-0

Cat. No.: VC0121436

Molecular Formula: C14H18F3NO

Molecular Weight: 273.299

* For research use only. Not for human or veterinary use.

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine - 1158747-82-0

Specification

CAS No. 1158747-82-0
Molecular Formula C14H18F3NO
Molecular Weight 273.299
IUPAC Name 3-[[3-(trifluoromethoxy)phenyl]methyl]azepane
Standard InChI InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2
Standard InChI Key JLTHLGACDUDISW-UHFFFAOYSA-N
SMILES C1CCNCC(C1)CC2=CC(=CC=C2)OC(F)(F)F

Introduction

Chemical Structure and Properties

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine possesses several distinctive chemical and physical characteristics that define its potential utility in research contexts. The compound features a saturated seven-membered azepine ring with a phenyl substituent bearing a trifluoromethoxy group at the meta (3) position.

The key chemical properties of this compound are summarized in the following table:

PropertyValue
Chemical NameHexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine
IUPAC Name3-[[3-(trifluoromethoxy)phenyl]methyl]azepane
CAS Registry Number1158747-82-0
Molecular FormulaC14H18F3NO
Molecular Weight273.29 g/mol
Chemical FamilyBioactive Small Molecules
InChIInChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2

The molecular structure consists of the fully saturated azepine ring (hexahydro-1H-azepine or azepane) with substitution at the 3-position by a [3-(trifluoromethoxy)phenyl]methyl group . The trifluoromethoxy (OCF3) group at the meta position of the phenyl ring contributes to the compound's distinct physicochemical profile, typically enhancing lipophilicity and metabolic stability.

Structural Analogs and Related Compounds

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine belongs to a broader family of azepine derivatives with varying substitution patterns. One notable structural analog is Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS: 1158747-79-5), which differs only in the position of the trifluoromethoxy group on the phenyl ring (ortho or 2-position instead of meta or 3-position) .

This positional isomer shares the same molecular formula (C14H18F3NO) and molecular weight (273.29 g/mol) but may exhibit different biological and chemical properties due to the altered spatial arrangement of the trifluoromethoxy group .

Other related compounds in the broader azepine family include:

  • Simple unsubstituted azepanes (hexahydro-1H-azepines)

  • 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine (SKF 38393), a selective D1 dopamine receptor agonist used primarily as a research tool

  • 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine, which contains a similar azepine core structure with different substituents

The structural diversity within the azepine family highlights the potential for developing compounds with varied biological and pharmaceutical properties through systematic structural modifications.

Current Research Status and Future Directions

Current Knowledge Gaps

Several areas warrant further investigation:

  • Comprehensive pharmacological profiling to determine potential biological targets and activities

  • Structure-activity relationship studies to understand how the position of the trifluoromethoxy group affects biological activity

  • Detailed physicochemical characterization including solubility, stability, and spectroscopic properties

  • Optimized synthetic routes for larger-scale preparation

Promising Research Directions

Future research on this compound might productively focus on:

  • Exploration as a potential scaffold for drug development, particularly in areas where azepine derivatives have shown promise

  • Investigation of its potential as a chemical probe or tool compound for biological research

  • Computational studies to predict potential binding targets and biological activities

  • Development of structural derivatives with enhanced properties for specific applications

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